molecular formula C7H9BrN2O B6598301 4-bromo-1-(oxolan-3-yl)-1H-imidazole CAS No. 1353855-75-0

4-bromo-1-(oxolan-3-yl)-1H-imidazole

Cat. No.: B6598301
CAS No.: 1353855-75-0
M. Wt: 217.06 g/mol
InChI Key: BUAYYDBXGOTBFO-UHFFFAOYSA-N
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Description

4-bromo-1-(oxolan-3-yl)-1H-imidazole: is a heterocyclic organic compound that contains both bromine and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination of 1-(oxolan-3-yl)-1H-imidazole: The synthesis of 4-bromo-1-(oxolan-3-yl)-1H-imidazole can be achieved by brominating 1-(oxolan-3-yl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Cyclization Reactions: Another method involves the cyclization of appropriate precursors that contain the oxolan and imidazole moieties. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: 4-bromo-1-(oxolan-3-yl)-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the imidazole ring can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Dimethyl sulfoxide (DMSO): Common solvent for substitution reactions.

    Potassium permanganate: Oxidizing agent for oxidation reactions.

    Sodium borohydride: Reducing agent for reduction reactions.

Major Products Formed:

    Substituted imidazoles: Resulting from nucleophilic substitution reactions.

    Oxidized imidazole derivatives: Formed from oxidation reactions.

    Reduced imidazole derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development. Its imidazole ring is a common pharmacophore in many biologically active molecules, and the presence of the bromine atom can enhance its binding affinity to biological targets.

Industry:

    Material Science: The compound is explored for its use in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxolan-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 4-bromo-1-(oxolan-3-yl)-1H-pyrazole
  • 4-bromo-1-(oxolan-3-yl)-1H-1,2,3-triazole

Comparison:

  • 4-bromo-1-(oxolan-3-yl)-1H-pyrazole: This compound contains a pyrazole ring instead of an imidazole ring. Pyrazoles and imidazoles have different electronic properties and reactivities, which can influence their chemical behavior and applications.
  • 4-bromo-1-(oxolan-3-yl)-1H-1,2,3-triazole: This compound contains a triazole ring, which has three nitrogen atoms in the ring structure compared to two in imidazole. Triazoles are known for their stability and are often used in click chemistry.

Uniqueness: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is unique due to its specific combination of the bromine atom and the imidazole ring, which imparts distinct chemical properties and reactivity. The presence of the oxolan group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-1-(oxolan-3-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYYDBXGOTBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(N=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-75-0
Record name 4-bromo-1-(oxolan-3-yl)-1H-imidazole
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